

Alafosfalin Pharmacokinetics in Human Volunteers

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Compound Focus: Alafosfalin

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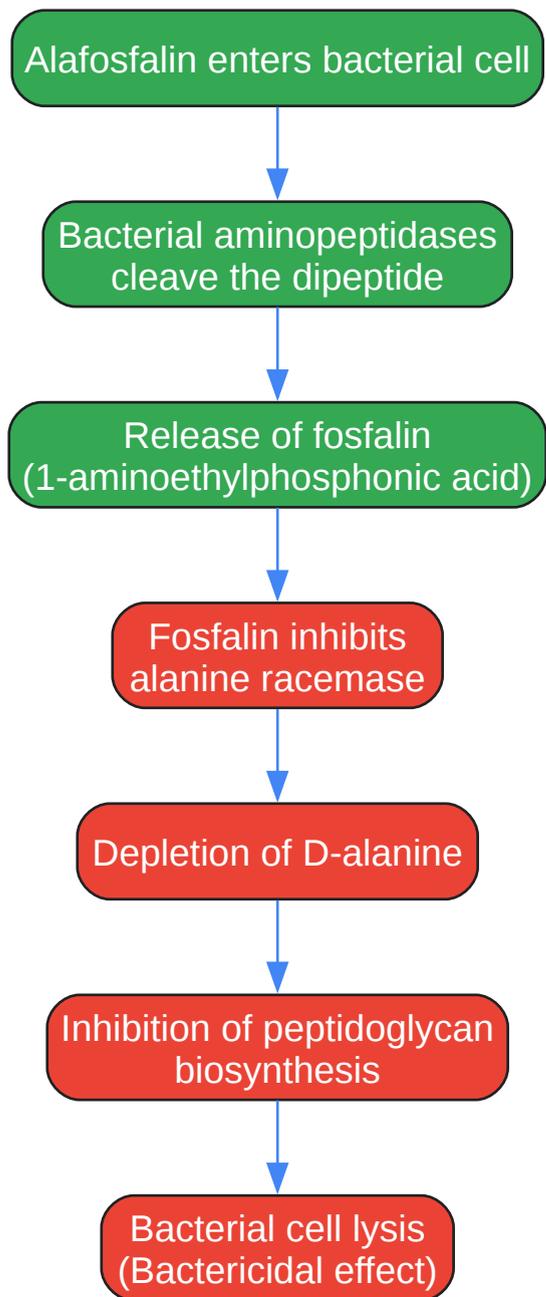
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Parameter	Observed Data	Conditions / Notes
Bioavailability	~50%	Oral administration; improved with milk [1].
Peak Serum Concentration	4-9 mg/L	Achieved within 1 hour after a 500 mg oral dose [1].
Time to Peak Concentration	Within 1 hour	After oral dosing [1].
Serum Half-Life	≤ 1 hour	Rapid elimination [1].
Primary Elimination Route	Renal	[1]
Urine Concentration	>50 mg/L	Maintained for the first 6 hours after dosing [1].
Protein Binding	Not significant	Based on animal models [1].
Tissue Distribution	Distributed in most tissues	Lower distribution in liver and brain (animal models) [1].

Mechanism of Action & Experimental Evidence

Alafosfalin is a phosphonodipeptide antibiotic that represents an early example of a "Trojan horse" strategy for drug delivery [1]. Its mechanism is illustrated below:



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Uptake and Activation: **Alafosfalin** is actively transported into bacterial cells via stereospecific **LL-dipeptide permeases** [2] [1]. Once inside, bacterial aminopeptidases hydrolyze the compound, releasing the active moiety, **fosfalin** (L-1-aminoethylphosphonic acid) [2] [1].

Molecular Target and Effect: Fosfalin binds to and inhibits the bacterial enzyme **alanine racemase** [1]. This enzyme is essential for converting L-alanine to D-alanine, a key building block for peptidoglycan, the main structural component of the bacterial cell wall [2]. Inhibition of this process leads to rapid lysis and death of susceptible Gram-negative bacteria [1].

Key In-Vitro Susceptibility Data

The table below shows the minimum inhibitory concentration (MIC) of **alafosfalin** against various bacteria, demonstrating its spectrum of activity.

Bacterial Strain	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Notes
Escherichia coli (n=53)	0.25	2	Includes carbapenemase-producing strains [1].
Klebsiella pneumoniae (n=75)	-	8	87% of isolates inhibited by ≤8 mg/L [1].
Enterobacter cloacae (n=27)	-	4	[1]

| **Methicillin-Resistant *Staphylococcus aureus* (MRSA)** (n=37) | - | 8 | [1] | | ***Enterococcus faecium*** (n=34)
| - | 32 | Includes glycopeptide-resistant isolates [1]. |

Synergy with Other Antibiotics

Early research indicated that **alafosfalin** could act synergistically with other antibiotics that target cell wall synthesis, such as cephalexin [3]. A recent study against contemporary multidrug-resistant strains found that:

- **Alafosfalin acted synergistically with meropenem** against 16 out of 20 isolates of carbapenemase-producing *Enterobacterales* [1]. This suggests a promising potential for combination therapies in the face of modern antimicrobial resistance.

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References

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